molecular formula C15H15N5O2 B2802197 N-(1H-1,3-benzodiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide CAS No. 1797717-30-6

N-(1H-1,3-benzodiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Cat. No.: B2802197
CAS No.: 1797717-30-6
M. Wt: 297.318
InChI Key: XUWCCVYWVYOBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-benzodiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating two distinct heterocyclic systems: a 1H-1,3-benzodiazole (benzimidazole) moiety and a 1-methyl-6-oxo-1,6-dihydropyridazine ring, linked by a propanamide chain. Benzimidazole derivatives are a well-explored class in pharmaceutical research, known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antihistaminic effects . Similarly, pyridazinone derivatives have been investigated for their potential as agonists for receptors such as the thyroid hormone receptor . The combination of these pharmacophores in a single molecule makes this compound a valuable scaffold for investigating new biological targets and structure-activity relationships. Researchers can utilize this compound in biochemical screening, enzyme inhibition assays, and as a building block in the synthesis of more complex molecules. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for use in humans, animals, or as a diagnostic agent. Prior to use, researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-20-14(22)9-7-10(19-20)6-8-13(21)18-15-16-11-4-2-3-5-12(11)17-15/h2-5,7,9H,6,8H2,1H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWCCVYWVYOBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1H-1,3-benzodiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications References
This compound (Target) C₁₅H₁₅N₅O₂ 297.32 g/mol Benzimidazole core, pyridazinone ring, propanamide linker DNA interaction (G4 stabilization), enzyme inhibition -
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide (BK43465) C₁₃H₁₅N₅O₃ 289.29 g/mol Pyrimidine core, hydroxy group, pyridazinone ring Research reagent (exact biological role unspecified)
Benzoxazol-2-ylmethyl-(1H-1,2,3-triazol-4-yl)phenyl)-3-aminopropanamides Varies by derivative ~350–400 g/mol Benzoxazole core, triazole group, propanamide linker G-quadruplex DNA stabilization, anticancer research
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 g/mol Benzamide core, hydroxyalkyl group Metal-catalyzed C–H bond functionalization (directing group)

Key Observations :

The pyridazinone moiety (common in the target and BK43465) may enhance hydrogen-bonding capacity due to its ketone group.

Biological Relevance: Benzimidazole derivatives are known for antimicrobial and anticancer activities, suggesting the target compound could share similar mechanisms .

Physicochemical Properties :

  • The target compound’s higher molecular weight (297.32 vs. 289.29 g/mol for BK43465) and lipophilic benzimidazole may reduce aqueous solubility but improve membrane permeability.
  • Hydroxy groups in BK43465 and ’s compound enhance polarity, favoring solubility in polar solvents.

Propanamide linkers (common in all compounds) are synthetically accessible via amide coupling, as seen in and .

Q & A

Q. What are the optimal synthetic routes for N-(1H-1,3-benzodiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of benzimidazole and pyridazinyl-propanamide precursors. Key steps may include:
  • Nucleophilic substitution for benzimidazole activation (e.g., using carbodiimide coupling agents).
  • pH-controlled condensation to link the pyridazinone moiety.
    Optimization requires monitoring reaction parameters:
  • Temperature : Maintain 60–80°C to prevent side reactions (e.g., hydrolysis of the pyridazinone ring) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved .

Q. How can researchers characterize the structural integrity of this compound, particularly its benzimidazole and pyridazinyl-propanamide moieties?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation:
  • 1H/13C NMR : Identify protons on the benzimidazole ring (δ 7.2–8.1 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguous stereochemistry (if single crystals are obtainable) .

Q. What structural motifs in this compound suggest potential biological activity?

  • Methodological Answer : The benzimidazole and pyridazinone groups are known pharmacophores:
  • Benzimidazole : Binds to ATP pockets in kinases (e.g., EGFR, CDK2) via π-π stacking .
  • Pyridazinone : Exhibits anti-inflammatory activity by modulating COX-2 .
    Computational docking (e.g., AutoDock Vina) can predict target interactions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH 1–13 buffers : Monitor degradation via HPLC at 25°C and 40°C over 72 hours.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., >150°C) .
  • Light exposure : Use ICH Q1B guidelines for photostability testing .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase inhibition : Use ADP-Glo™ assays for kinase targets (e.g., JAK2, Aurora B) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility : Measure logP via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Methodological Answer : Integrate quantum mechanical (QM) and molecular dynamics (MD) simulations:
  • QM : Calculate electrostatic potential maps to optimize hydrogen bonding with kinase residues .
  • MD : Simulate ligand-protein binding over 100 ns to assess conformational stability .
  • Free energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., methyl vs. cyclopropyl groups) .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Apply systems pharmacology approaches:
  • Pharmacokinetic modeling : Use GastroPlus® to correlate in vitro permeability with in vivo absorption .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS .
  • Dose-response reconciliation : Apply Hill equation adjustments for species-specific receptor density .

Q. What strategies can minimize off-target effects while retaining potency?

  • Methodological Answer : Employ structure-activity relationship (SAR) and fragment-based drug design :
  • SAR : Replace the benzimidazole N-methyl group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target binding .
  • Fragment screening : Use SPR or ITC to identify fragments that enhance selectivity .

Q. How to design a scalable purification protocol for this compound?

  • Methodological Answer : Optimize chromatographic parameters:
  • Column selection : C18 reverse-phase HPLC with gradient elution (5–95% acetonitrile/water) .
  • Purity criteria : Set UV detection at 254 nm with ≥95% area under the curve .
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) for high-yield recrystallization .

Q. What are the mechanistic implications of the compound’s interaction with gamma-aminobutyric acid (GABA) receptors?

  • Methodological Answer :
    Use patch-clamp electrophysiology and radioligand displacement assays :
  • Electrophysiology : Measure GABA-induced Cl⁻ currents in HEK293 cells expressing α1β2γ2 receptors .
  • Displacement assays : Compete with [3H]-muscimol to calculate Ki values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.